molecular formula C18H24N4O B12230992 1-Methyl-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one

1-Methyl-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one

Cat. No.: B12230992
M. Wt: 312.4 g/mol
InChI Key: UCYCNLFKVFGUKH-UHFFFAOYSA-N
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Description

1-Methyl-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a dihydropyridinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling. Common reagents used in these reactions include methylating agents, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

1-Methyl-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

Uniqueness

1-Methyl-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

1-methyl-4-[[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methyl]pyridin-2-one

InChI

InChI=1S/C18H24N4O/c1-20-10-6-15(13-18(20)23)14-22-11-7-16(8-12-22)21(2)17-5-3-4-9-19-17/h3-6,9-10,13,16H,7-8,11-12,14H2,1-2H3

InChI Key

UCYCNLFKVFGUKH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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